3,4-dibromo-1-phenyl-1H-pyrazole
Description
Properties
CAS No. |
51039-43-1 |
|---|---|
Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
3,4-dibromo-1-phenylpyrazole |
InChI |
InChI=1S/C9H6Br2N2/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ANUCXPJASFOTJN-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1-phenyl-1H-pyrazole typically involves the bromination of 1-phenyl-1H-pyrazole. One common method includes the reaction of 1-phenyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-4-bromo-1-phenyl-1H-pyrazole.
Scientific Research Applications
3,4-Dibromo-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3,4-dibromo-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The placement of bromine atoms on the pyrazole ring significantly impacts reactivity and biological activity. Below is a comparative analysis with analogous compounds:
Key Observations :
- Bromine vs. Other Halogens : The 3,4-dibromo derivative’s electron-withdrawing effects contrast with fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives in ), where fluorine’s electronegativity enhances stability but reduces polarizability .
- Phenyl Group Role : The 1-phenyl group in this compound contributes to π-stacking interactions, as seen in structurally characterized pyrazole-carbaldehydes .
Q & A
Q. What are the common synthetic routes for 3,4-dibromo-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of 1-phenyl-1H-pyrazole using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
Substitution Reaction : React 1-phenyl-1H-pyrazole with brominating agents in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C to achieve regioselective dibromination at positions 3 and 4 .
Temperature Control : Maintain low temperatures to minimize side reactions like over-bromination or ring degradation.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol-water) to isolate the product.
- Optimization : Yield improvements (65–85%) are achieved by adjusting stoichiometry (2.2 eq Br₂) and reaction time (12–24 hours) .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR :
- ¹H-NMR : Absence of protons at positions 3 and 4 (δ 7.2–8.1 ppm for aromatic protons) confirms bromination.
- ¹³C-NMR : Peaks at δ 95–105 ppm correspond to C-Br bonds .
- IR Spectroscopy : C-Br stretching vibrations appear at 550–650 cm⁻¹ .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) determines bond lengths (C-Br ~1.9 Å) and dihedral angles between pyrazole and phenyl rings (e.g., 15–25°) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for brominated pyrazole derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., MTT assay for cytotoxicity) to control variables like cell lines or solvent effects .
- Meta-Analysis : Cross-reference data from PubChem, DrugBank, and crystallographic databases to identify outliers .
- Mechanistic Studies : Use molecular docking to validate interactions with proposed targets (e.g., enzymes) and reconcile discrepancies .
Q. How can computational methods like DFT contribute to understanding the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict:
- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., Br atoms as electron-withdrawing groups) .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity toward nucleophilic attack .
- Reactivity Predictions : Simulate substitution reactions (e.g., Suzuki coupling) by analyzing transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
